5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused imidazo-pyridine ring system, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid are certain types of bacteria. The compound has been found to exhibit excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. This is achieved through the formation of hydrazone derivatives, which are known to exhibit a wide variety of biological activities, including antimicrobial .
Biochemical Pathways
It is known that the compound’s antibacterial activity is due to its interaction with the bacteria’s cellular processes, disrupting their normal function and leading to their death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In vitro tests have shown that the compound exhibits excellent antibacterial activity, with a zone of inhibition of 30–33 mm against E. coli and S. aureus .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in inflammatory pathways, potentially reducing inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune response . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can downregulate pro-inflammatory cytokines, leading to reduced inflammation . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the cell’s metabolic state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or signaling molecules involved in gene regulation . These interactions can lead to changes in the expression of genes involved in inflammation, immune response, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and antibacterial activity . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are critical for its biological activity and can influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit enzymes involved in metabolic pathways . The subcellular localization of the compound can significantly impact its biological activity and therapeutic potential .
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the condensation of 2-amino pyridine with suitable aldehydes or ketones, followed by cyclization and subsequent functional group transformations . The reaction conditions often involve refluxing in ethanol or other suitable solvents, and the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as acids, bases, or transition metals . Major products formed from these reactions include various substituted imidazo-pyridine derivatives with potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: This compound also exhibits significant antimicrobial activity and is used in similar applications.
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid: Known for its fluorescence properties, it is used in the development of biosensors and other analytical applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKTNVCXGXCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659445 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917364-11-5 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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